molecular formula C11H17N3O2 B2878302 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione CAS No. 2415571-53-6

1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione

Cat. No. B2878302
CAS RN: 2415571-53-6
M. Wt: 223.276
InChI Key: DGXHOMOLDPMECW-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione, also known as CBMP, is a pyrazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. CBMP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for drug development. In

Scientific Research Applications

1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione has been found to have antiviral and antibacterial activity, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The exact mechanism of action of 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It also inhibits the activation of nuclear factor-kappaB (NF-kB), a transcription factor that plays a role in inflammation and cancer. 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and have neuroprotective effects. 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione has also been found to have antioxidant activity, which may contribute to its neuroprotective effects. Additionally, 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione has been shown to have antiviral and antibacterial activity, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione is that it is relatively easy to synthesize and purify, making it readily available for lab experiments. Additionally, 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione has been found to have low toxicity, making it a safer alternative to other drugs with similar therapeutic applications. However, one limitation of 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione research. One area of interest is the development of 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione as a treatment for neurodegenerative diseases. Another potential direction is the development of 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione as a new class of antibiotics to combat drug-resistant bacteria. Additionally, further research is needed to fully understand the mechanism of action of 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione and to identify potential drug targets.

Synthesis Methods

The synthesis of 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione involves the reaction of cyclobutanone with 4-(dimethylamino)pyrazine-2,3-dione in the presence of a base. The resulting product is then purified using column chromatography. The yield of 1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

properties

IUPAC Name

1-(cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-12(2)14-7-6-13(10(15)11(14)16)8-9-4-3-5-9/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXHOMOLDPMECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C=CN(C(=O)C1=O)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclobutylmethyl)-4-(dimethylamino)pyrazine-2,3-dione

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